1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a complex organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate typically involves the reaction of a suitable precursor with bromine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the bromination process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The starting materials are subjected to a series of reactions, including bromination, esterification, and cyclization, to yield the final product. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the tert-butyl group play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride
- 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Uniqueness
1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The combination of the tert-butyl group and the tetrahydropyridine ring also contributes to its unique structural and functional characteristics, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H18BrNO4 |
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Molecular Weight |
320.18 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-5-bromo-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1 |
InChI Key |
WADAXDGWUDMBBC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(CC[C@H]1C(=O)OC)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)Br |
Origin of Product |
United States |
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